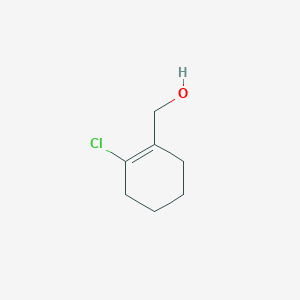

(2-Chlorocyclohex-1-enyl)-methanol

Description

Properties

Molecular Formula |

C7H11ClO |

|---|---|

Molecular Weight |

146.61 g/mol |

IUPAC Name |

(2-chlorocyclohexen-1-yl)methanol |

InChI |

InChI=1S/C7H11ClO/c8-7-4-2-1-3-6(7)5-9/h9H,1-5H2 |

InChI Key |

ANAXDWKWZJIQLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C1)CO)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential in drug development, particularly as a precursor or active ingredient in pharmaceuticals. Its unique structure allows it to interact with biological systems, potentially leading to therapeutic effects.

Case Study: Analgesic Properties

Research has shown that compounds similar to (2-Chlorocyclohex-1-enyl)-methanol can act as selective agonists for adrenergic receptors, which are crucial in pain management. For instance, compounds derived from similar structures have demonstrated efficacy in treating chronic pain with minimal side effects, such as sedation and cardiovascular issues .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to be transformed into various derivatives that are useful in creating more complex molecules.

Synthesis Example

One notable reaction involves the conversion of this compound into other functional groups through nucleophilic substitution reactions. This versatility makes it a valuable building block in synthetic organic chemistry.

Agricultural Chemistry

The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides. Its chlorinated structure may enhance biological activity against specific pests or weeds.

Research Insights

Studies indicate that chlorinated compounds often exhibit increased potency as herbicides due to their ability to disrupt biological pathways in target organisms . This suggests that this compound could be optimized for agricultural use.

Material Science

Recent investigations have explored the use of this compound in developing new materials with specific properties, such as improved thermal stability and mechanical strength.

Application in Polymers

Incorporating this compound into polymer matrices could enhance the performance of materials used in coatings or composites, providing better durability and resistance to environmental factors.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key features of (2-Chlorocyclohex-1-enyl)-methanol with analogous chlorinated cyclohexenyl derivatives:

Key Observations :

- Substituent Effects: The addition of a 4-chlorophenyl group and dimethyl substituents in (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol significantly increases molecular weight (250.76 g/mol) and boiling point (359°C) compared to simpler derivatives . Chlorine’s electronegativity and aromatic rings enhance intermolecular forces.

Reactivity

- Alcohol vs. Ester: The hydroxymethyl group in this compound can undergo oxidation to a ketone or participate in esterification, whereas the acetate in Compound 17 is prone to hydrolysis .

- Chlorophenyl Derivatives : The 4-chlorophenyl group in (2-(4-chlorophenyl)-4,4-dimethyl...) may direct electrophilic substitution reactions to specific positions, unlike the simpler cyclohexenyl chloride .

Preparation Methods

Reaction Mechanism

The synthesis begins with cyclohexanone undergoing Vilsmeier-Haack formylation, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate an electrophilic chloroiminium intermediate. This species facilitates formylation at the α-carbon, producing 2-chlorocyclohex-1-enecarbaldehyde. Subsequent reduction with sodium borohydride (NaBH₄) selectively targets the aldehyde group, yielding the primary alcohol while preserving the chlorinated cyclohexene backbone.

Experimental Procedure

A representative protocol involves:

-

Formylation : Cyclohexanone (11.4 mL, 0.11 mol) is added to a cooled (−10°C) mixture of POCl₃ (9.32 mL, 0.10 mol) and DMF (10.84 mL, 0.14 mol) in trichloroethylene. The reaction is maintained at 55–60°C for 3 hours, followed by neutralization with sodium acetate.

-

Reduction : The crude aldehyde is dissolved in methanol, and NaBH₄ (3.78 g, 0.10 mol) is added incrementally at 0°C. After stirring overnight, the product is extracted with ethyl acetate and purified via silica chromatography.

Table 1: Synthetic Parameters and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formylation | POCl₃, DMF | 55–60°C, 3 h | – |

| Reduction | NaBH₄, MeOH | 0°C to RT, 12 h | 75 (overall) |

Optimization and Yield

The two-step process achieves a 75% overall yield, contingent on strict temperature control during formylation to minimize side reactions. Excess DMF (>1.2 equiv) improves electrophile stability, while slow NaBH₄ addition prevents over-reduction of the alkene.

Alternative Synthetic Pathways

Chlorination of Cyclohexenemethanol

While less common, direct chlorination of cyclohexenemethanol using SOCl₂ or PCl₃ has been explored. However, this route suffers from poor regioselectivity (<50% desired isomer) and necessitates tedious chromatographic separation.

Enzymatic Reduction Approaches

Preliminary studies using alcohol dehydrogenases for asymmetric reduction of 2-chlorocyclohex-1-enecarbaldehyde show promise (up to 92% ee), though scalability remains limited by enzyme cost and substrate inhibition.

Spectroscopic Characterization and Analytical Data

Table 2: NMR Data for (2-Chlorocyclohex-1-enyl)-methanol

| Nucleus | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 4.91 | t (J = 6.5 Hz) | 1H | CH₂OH |

| ¹H | 5.45 | m | 1H | C=CH |

| ¹³C | 62.4 | – | – | CH₂OH |

| ¹³C | 133.2 | – | – | C-Cl |

The ¹H NMR spectrum confirms alcohol proton resonance at δ 4.91 (triplet) and alkene proton at δ 5.45 (multiplet). ¹³C NMR data align with calculated values, validating structural integrity.

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing POCl₃ handling hazards through continuous flow reactors, which enhance heat dissipation and reduce exothermic risks. Solvent recovery (e.g., trichloroethylene distillation) and NaBH₄ quenching with aqueous NH₄Cl improve process sustainability. Pilot studies indicate a 68% isolated yield at 10 kg scale, with purity >98% by GC-MS .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Chlorocyclohex-1-enyl)-methanol, and how can purity be optimized?

- Methodology : The compound can be synthesized via acid-catalyzed dehydration of chlorinated cyclohexanol precursors, followed by selective oxidation or reduction. For example, chlorination of cyclohexenol derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common. Post-synthesis, purification via column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) and gas chromatography (GC) analysis ensures purity. GC retention times and NMR (¹H/¹³C) peak assignments are critical for confirming structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Gas Chromatography (GC) : To assess purity and identify regioisomers (e.g., distinguishing 2-chloro vs. 6-chloro isomers). Retention indices and spiking with authentic standards resolve ambiguities .

- Spectroscopy : IR spectroscopy confirms functional groups (e.g., -OH stretch at ~3400 cm⁻¹, C-Cl at ~600 cm⁻¹). NMR (¹H/¹³C) identifies substitution patterns (e.g., cyclohexene protons at δ 5.5–6.0 ppm, chlorinated carbons at δ 40–50 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H⁺] at m/z 160.05 for C₇H₁₁ClO).

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated compounds.

- Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .

- Store in airtight containers under inert atmosphere (N₂/Ar) to prevent degradation. Toxic byproducts (e.g., HCl gas) may form during decomposition; monitor with gas sensors .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity. Monitor degradation via TLC/GC. Chlorinated alcohols are prone to hydrolysis; storage at −20°C in desiccated environments with molecular sieves (3Å) minimizes decomposition .

Advanced Research Questions

Q. Why might regioisomeric byproducts form during synthesis, and how can their ratios be controlled?

- Methodology : Competing reaction pathways (e.g., Zaitsev vs. anti-Zaitsev elimination) influence isomer distribution. For example, steric hindrance near the chlorinated carbon may favor 2-chloro over 6-chloro isomers. Adjusting catalyst (e.g., H₂SO₄ vs. POCl₃) and temperature (e.g., 80°C vs. 25°C) alters selectivity. GC-MS quantifies ratios, while DFT calculations predict thermodynamic stability .

Q. How can contradictions in reported reaction yields be resolved?

- Methodology :

- Reproduce conditions : Ensure identical reagent grades, solvent dryness, and equipment calibration.

- Side reaction analysis : Use LC-MS to detect intermediates (e.g., cyclohexene oxide from epoxidation).

- Statistical validation : Apply ANOVA to compare datasets and identify outliers. Cross-reference with literature using platforms like PubChem to verify inconsistencies .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Methodology : Perform kinetic isotope effect (KIE) studies (e.g., deuterated vs. protiated substrates) to probe transition states. Polar protic solvents (e.g., ethanol) stabilize carbocation intermediates, favoring Sₙ1 pathways. Competitor experiments with azide ions track nucleophile selectivity .

Q. How can regioselectivity be enhanced in downstream derivatization reactions?

- Methodology :

- Catalyst design : Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) induce asymmetric induction in oxidation reactions .

- Solvent effects : Non-polar solvents (e.g., toluene) reduce solvolysis, directing substitution to the less hindered position.

- Protecting groups : Temporarily block the hydroxyl group with TMSCl to direct chlorination to the cyclohexene ring .

Q. What strategies ensure reproducibility in catalytic applications of the compound?

- Methodology :

- Open data practices : Share detailed synthetic protocols (e.g., via Zenodo) with metadata on humidity, stirring rates, and catalyst lot numbers.

- Collaborative validation : Independent replication across labs using blinded samples minimizes bias. Reference standards (e.g., NIST-traceable materials) calibrate instruments .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.